molecular formula C13H27NO3 B3050356 [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate CAS No. 25384-36-5

[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate

Cat. No.: B3050356
CAS No.: 25384-36-5
M. Wt: 245.36 g/mol
InChI Key: JIDYTMFOTKUYDJ-UHFFFAOYSA-N
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Description

[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in various fields, including agriculture, pharmaceuticals, and industrial chemistry. This compound, in particular, has unique structural features that make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate typically involves the reaction of 2-(hydroxymethyl)-2-methylpentanol with N-pentyl isocyanate. The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme is as follows:

    Starting Materials: 2-(hydroxymethyl)-2-methylpentanol and N-pentyl isocyanate.

    Reaction Conditions: The reaction is usually performed in an inert solvent such as dichloromethane or toluene, at a temperature range of 0-25°C. A catalyst such as triethylamine may be used to facilitate the reaction.

    Purification: The product is purified by recrystallization or column chromatography to obtain the pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide. The primary product of oxidation is the corresponding carbamate acid.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of the corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can occur, where the carbamate group is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carbamate acid.

    Reduction: Corresponding alcohol.

    Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, making it a valuable tool in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the development of enzyme inhibitors.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases. Its carbamate structure is known to interact with biological targets, making it a promising compound for drug development.

    Industry: In the industrial sector, it is used in the production of polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is crucial in its biological activities, such as antimicrobial and enzyme inhibition properties. The pathways involved include the inhibition of key enzymes in microbial metabolism, leading to the disruption of cellular processes.

Comparison with Similar Compounds

[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate: can be compared with other carbamates such as:

    Methylcarbamate: A simpler carbamate with a single methyl group. It is less complex and has different reactivity and applications.

    Ethylcarbamate: Another simple carbamate with an ethyl group. It is known for its use in the synthesis of pharmaceuticals.

    Phenylcarbamate: Contains a phenyl group, making it more aromatic and suitable for different applications compared to aliphatic carbamates.

The uniqueness of This compound lies in its branched structure and the presence of both hydroxymethyl and pentyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

[2-(hydroxymethyl)-2-methylpentyl] N-pentylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO3/c1-4-6-7-9-14-12(16)17-11-13(3,10-15)8-5-2/h15H,4-11H2,1-3H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIDYTMFOTKUYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCNC(=O)OCC(C)(CCC)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70948223
Record name 2-(Hydroxymethyl)-2-methylpentyl hydrogen pentylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25384-36-5
Record name Carbamic acid, pentyl-, 2-(hydroxymethyl)-2-methylpentyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025384365
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Hydroxymethyl)-2-methylpentyl hydrogen pentylcarbonimidate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948223
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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